(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
The compound “(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a synthetic small molecule featuring a hybrid structure of a methoxy-substituted indazole core and a piperazine-pyridine moiety. This architecture is characteristic of compounds targeting neurological or inflammatory pathways, as the indazole group often confers metabolic stability and binding affinity, while the piperazine-pyridine fragment may enhance solubility and receptor interaction .
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-22-19(26-2)15-7-6-14(13-16(15)21-22)18(25)24-11-9-23(10-12-24)17-5-3-4-8-20-17/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXFRQDYBSMFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. Imidazole, another component of this compound, is also known to have a broad range of chemical and biological properties.
Mode of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
Indazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways. For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner.
Pharmacokinetics
It is known that imidazole, a component of this compound, is highly soluble in water and other polar solvents. This suggests that the compound may have good bioavailability.
Result of Action
Given the diverse biological activities of indazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
Biological Activity
The compound (3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone , with the CAS number 1421473-84-8 , has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.4 g/mol |
| Structure | Structure |
The compound is believed to interact with various biological targets, particularly within the central nervous system. It has been identified as a selective agonist for the D3 dopamine receptor . The D3 receptor is implicated in several neuropsychiatric disorders, making this compound a candidate for therapeutic exploration.
Key Findings:
- Selectivity : The compound exhibits high selectivity for the D3 receptor over other dopamine receptors, which is crucial for minimizing side effects typically associated with broader receptor activity .
- Neuroprotection : Studies indicate that compounds similar to this one can protect dopaminergic neurons from neurodegeneration, suggesting potential applications in treating conditions like Parkinson's disease .
In Vitro Studies
Research has demonstrated that this compound promotes β-arrestin translocation and G protein activation , critical processes in receptor signaling .
In Vivo Studies
Animal models have shown that D3R-preferring agonists are effective neuroprotective agents against neurotoxic insults such as MPTP-induced neurodegeneration . The compound's unique binding profile may account for its efficacy in these models.
Case Studies and Research Findings
- Neuropsychiatric Applications : A study highlighted the use of D3R agonists in reducing symptoms associated with neurodegenerative diseases, emphasizing the need for selective compounds to avoid side effects linked to D2 receptor activation .
- Structure–Activity Relationship (SAR) : Extensive SAR studies have been conducted on similar compounds, revealing insights into modifications that enhance D3 receptor affinity while reducing unwanted activity at D2 receptors .
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 |
Comparison with Similar Compounds
Key Research Findings
- Synthetic Feasibility : The compound can be synthesized via amide coupling between 3-methoxy-2-methyl-2H-indazole-6-carboxylic acid and 4-(pyridin-2-yl)piperazine, analogous to methods for dual H1/H4 ligands .
- Unresolved Questions: No direct in vivo data are available for the target compound. Structural parallels to TRPV4 antagonists suggest plausible efficacy in inflammatory pain models, but this requires validation .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing (3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, and what are critical reaction steps?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of heterocyclic moieties : The indazole and piperazine-pyridine fragments are synthesized separately. For example, indazole derivatives may be prepared via cyclization of hydrazines with ketones or aldehydes . Piperazine-pyridine intermediates can be synthesized through nucleophilic substitution or Buchwald-Hartwig amination.
- Methanone bridge formation : A common strategy is the use of coupling reagents (e.g., EDC/HOBt) to link carboxylic acid derivatives of the indazole with the piperazine amine .
- Optimization of reaction conditions : Temperature control (e.g., reflux in ethanol or DMF) and catalyst selection (e.g., palladium for cross-coupling) are critical for yield improvement .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and connectivity, particularly for distinguishing between regioisomers in the indazole ring .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts from multi-step syntheses .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, especially for detecting halogen or nitro group impurities .
Advanced: How can researchers optimize the scalability of multi-step synthesis for this compound while maintaining yield and purity?
Methodological Answer:
- Stepwise solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps and switch to ethanol for crystallization to reduce costs .
- Catalyst recycling : For palladium-catalyzed steps, employ immobilized catalysts to minimize metal contamination and improve reproducibility .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progression and minimize intermediate isolation .
Advanced: What structural modifications to the indazole or piperazine moieties enhance biological activity, and how are these evaluated?
Methodological Answer:
- Indazole modifications : Introducing electron-withdrawing groups (e.g., nitro or cyano) at the 3-position can improve metabolic stability. This is assessed via cytochrome P450 inhibition assays .
- Piperazine substitutions : Replacing the pyridine ring with other heterocycles (e.g., triazoles) may alter receptor binding. Computational docking (e.g., AutoDock Vina) predicts affinity changes, followed by radioligand binding assays for validation .
- Pharmacokinetic profiling : In vitro permeability (Caco-2 assays) and in vivo bioavailability studies in rodent models identify optimal substituents .
Advanced: What environmental impact assessments are recommended for this compound, and how are degradation pathways studied?
Methodological Answer:
- Hydrolysis and photolysis studies : Expose the compound to simulated sunlight (UV-Vis lamps) and aqueous buffers at varying pH to identify degradation products via LC-MS .
- Ecotoxicology assays : Use Daphnia magna or algae growth inhibition tests to evaluate acute toxicity. OECD guidelines (e.g., Test No. 201) are followed for standardization .
- Soil microcosm experiments : Analyze biodegradation in soil samples spiked with the compound, monitoring metabolites like piperazine derivatives via GC-MS .
Advanced: How can computational methods predict the binding affinity of this compound to target receptors such as kinases or GPCRs?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or MOE to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with conserved residues (e.g., hinge region lysine) .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability, calculating root-mean-square deviation (RMSD) for ligand-receptor complexes .
- Free Energy Perturbation (FEP) : Quantify affinity changes for structural analogs using FEP+ in Desmond to prioritize synthetic targets .
Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacological potential?
Methodological Answer:
- In vitro models :
- In vivo models :
- Xenograft studies : Administer the compound to nude mice bearing tumor xenografts, monitoring tumor volume and body weight for toxicity .
- Pharmacodynamic markers : Collect plasma samples for ELISA-based detection of downstream biomarkers (e.g., phosphorylated Akt) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
